molecular formula C13H15ClO B1354475 1-Phenylcyclohexanecarbonyl chloride CAS No. 2890-42-8

1-Phenylcyclohexanecarbonyl chloride

Cat. No. B1354475
CAS RN: 2890-42-8
M. Wt: 222.71 g/mol
InChI Key: XUZOAPJJYBDXIC-UHFFFAOYSA-N
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Description

“1-Phenylcyclohexanecarbonyl chloride” is a chemical compound with the molecular formula C13H15ClO . It falls under the category of carbonyl chlorides . The molecular weight of this compound is approximately 222.71 g/mol .


Molecular Structure Analysis

The molecular structure of “1-Phenylcyclohexanecarbonyl chloride” consists of a cyclohexane ring attached to a phenyl group and a carbonyl chloride group . The InChI string representation of the molecule is InChI=1S/C13H15ClO/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenylcyclohexanecarbonyl chloride” include a molecular weight of 222.71 g/mol . The compound has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The topological polar surface area is 17.1 Ų .

properties

IUPAC Name

1-phenylcyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZOAPJJYBDXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438577
Record name 1-phenylcyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclohexanecarbonyl chloride

CAS RN

2890-42-8
Record name 1-phenylcyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-phenylcyclohexanecarboxylic acid (E7) (0.095 g, 0.46 mmol) in dry dichloromethane (3 ml) under argon atmosphere at ice bath temperature oxalyl chloride (0.468 g, 3.68 mmol) and one drop of dimethylformamide were added. The reaction mixture was stirred at room temperature for 15 minutes and at 40° C. for one hour, then concentrated under reduced pressure to give crude title compound (0.105 g, ca. 100%). The crude product was immediately utilized in the next step of the synthesis without further purification.
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.468 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Wolf, MJ Migliori, PH Fuery… - Journal of the …, 1978 - ACS Publications
A series of fert-butyl alicyclic percarboxylates (1-5) was synthesized, and therate constants for their thermal de-composition in hydrocarbon solvents were measured at several …
Number of citations: 14 pubs.acs.org

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